2-(Cyclohexylmethyl)-6-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylmethyl)-6-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and an ethyl group. This compound is part of the phenol family, known for their aromatic ring structures and hydroxyl functional groups. Phenols are widely used in various industries due to their antiseptic properties and role as intermediates in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)-6-ethylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Lewis acids can further enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclohexylmethyl)-6-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethyl-ethylcyclohexanol.
Substitution: Various alkylated or arylated phenols.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylmethyl)-6-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced efficacy.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylmethyl)-6-ethylphenol involves its interaction with cellular components. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexylmethyl and ethyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Molecular Targets and Pathways:
Proteins and Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Cell Membranes: Disruption of membrane integrity, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Phenol: The simplest member of the phenol family.
2-(Cyclohexylmethyl)phenol: Lacks the ethyl group, resulting in different chemical properties.
6-Ethylphenol: Lacks the cyclohexylmethyl group, affecting its reactivity and applications.
Uniqueness: 2-(Cyclohexylmethyl)-6-ethylphenol stands out due to the combined presence of both cyclohexylmethyl and ethyl groups, which confer unique chemical and physical properties
Eigenschaften
Molekularformel |
C15H22O |
---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
2-(cyclohexylmethyl)-6-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-13-9-6-10-14(15(13)16)11-12-7-4-3-5-8-12/h6,9-10,12,16H,2-5,7-8,11H2,1H3 |
InChI-Schlüssel |
LAEHAWLKIGLQIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.